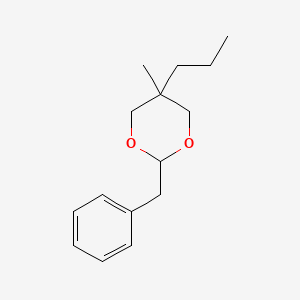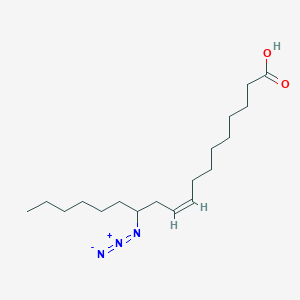
Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate: is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of organic polymers. The compound is also referred to as PowerNox™ 1135 and is known for its effectiveness in preventing oxidative degradation in materials such as plastics, rubbers, and synthetic fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate typically involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent quality. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Oxidation: The major products include quinones and other oxidized derivatives.
Substitution: Substituted carbamates and phenolic derivatives.
Hydrolysis: The products include 3,5-bis(tert-butyl)-4-hydroxybenzoic acid and octanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as an antioxidant in the stabilization of organic polymers. It helps in preventing the oxidative degradation of materials such as PVC, ABS, and polyethylene .
Biology: In biological research, the compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress .
Medicine: While not commonly used in medicine, the compound’s antioxidant properties make it a subject of interest in the development of therapeutic agents that can mitigate oxidative damage in biological systems .
Industry: In industrial applications, octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is used in the production of synthetic fibers, waxes, fats, oils, and lubricants. It is also used in combination with other stabilizers for enhanced thermal and light stabilization in outdoor applications .
Wirkmechanismus
The primary mechanism of action of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is its ability to act as an antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant and preventing its premature degradation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.
3,5-di-tert-butyl-4-hydroxybenzoic acid: A precursor in the synthesis of various antioxidants.
Octyl gallate: Another antioxidant used in food and industrial applications.
Uniqueness: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is unique due to its combination of a phenolic antioxidant with a carbamate ester, providing both stability and versatility in various applications. Its effectiveness in preventing oxidative degradation in a wide range of materials makes it a valuable compound in industrial and research settings .
Eigenschaften
CAS-Nummer |
58114-34-4 |
|---|---|
Molekularformel |
C23H39NO3 |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
octyl N-(3,5-ditert-butyl-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C23H39NO3/c1-8-9-10-11-12-13-14-27-21(26)24-17-15-18(22(2,3)4)20(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3,(H,24,26) |
InChI-Schlüssel |
NTTIENRNNNJCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


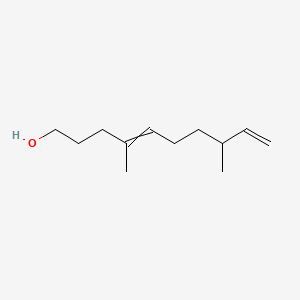
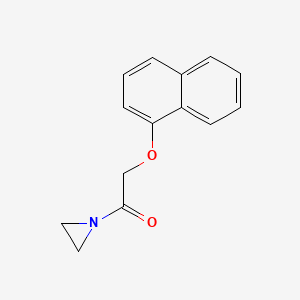
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
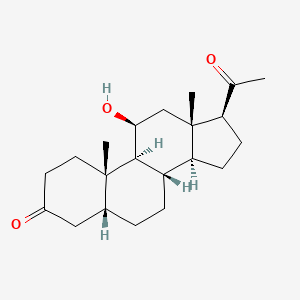

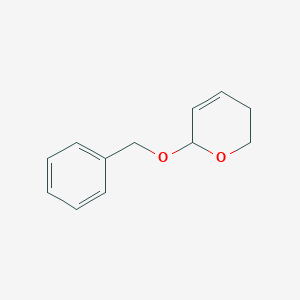
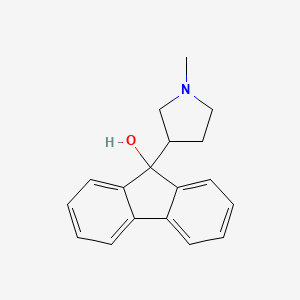
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
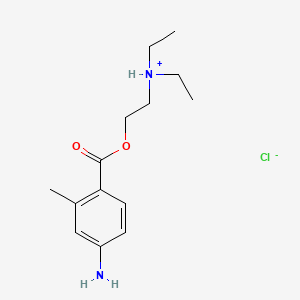
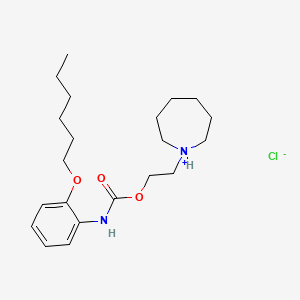
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
